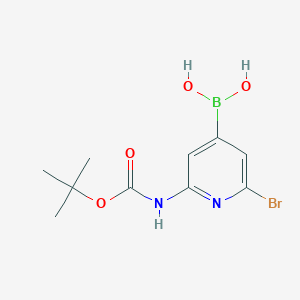

2-Bocamino-6-bromo-pyridine-4-boronic acid

Description

2-Bocamino-6-bromo-pyridine-4-boronic acid is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at position 6, a tert-butoxycarbonyl (Boc)-protected amino group at position 2, and a boronic acid moiety at position 2. The Boc group serves as a protective moiety for the amine, enabling selective functionalization during synthetic workflows, while the boronic acid facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . This compound is pivotal in pharmaceutical and materials science research, particularly for constructing complex molecules via regioselective coupling strategies.

Properties

IUPAC Name |

[2-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrN2O4/c1-10(2,3)18-9(15)14-8-5-6(11(16)17)4-7(12)13-8/h4-5,16-17H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIALTBKINLZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Br)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bocamino-6-bromo-pyridine-4-boronic acid typically involves several steps:

Bromination: The starting material, 2-amino-4-pyridine, undergoes bromination to introduce a bromine atom at the 6-position.

Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Boronic Acid Formation: The protected bromo-pyridine is then converted to the boronic acid derivative using a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of 2-Bocamino-6-bromo-pyridine-4-boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves using high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bocamino-6-bromo-pyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Bocamino-6-bromo-pyridine-4-boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting cancer and infectious diseases.

Material Science: Utilized in the creation of novel materials with specific electronic or optical properties.

Biological Studies: Acts as a probe or ligand in biochemical assays to study enzyme functions and interactions.

Mechanism of Action

The mechanism by which 2-Bocamino-6-bromo-pyridine-4-boronic acid exerts its effects depends on the specific application:

Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.

Biological Interactions: In medicinal chemistry, the compound can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bocamino-6-bromo-pyridine-4-boronic acid with analogous pyridine-4-boronic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Overview of Pyridine-4-Boronic Acid Derivatives

Key Observations:

Substituent Effects on Reactivity: Boc-amino vs. Cyano: The Boc-amino group (electron-donating) in the target compound contrasts with the electron-withdrawing cyano group in 2-Bromo-6-cyanopyridine-4-boronic acid. This difference significantly impacts Suzuki-Miyaura coupling efficiency, as electron-deficient boronic acids generally react faster . Bromine vs.

Boc-protected amines (target compound) improve solubility in organic solvents compared to polar groups like cyano, though explicit solubility data for these compounds remain unreported .

Applications :

- The target compound’s Boc group enables deprotection to free amines post-coupling, a strategy critical for peptide mimetics and kinase inhibitor synthesis .

- 2-Fluoro-6-(cyclopropyl)pyridine-4-boronic acid’s cyclopropyl moiety is favored in agrochemicals due to its resistance to oxidative degradation .

Biological Activity

2-Bocamino-6-bromo-pyridine-4-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

2-Bocamino-6-bromo-pyridine-4-boronic acid is characterized by the presence of a boronic acid functional group, which allows it to interact with various biological targets. The compound's structure includes a bromo substituent that enhances its reactivity and potential for biological activity.

The mechanism of action for boronic acids, including 2-Bocamino-6-bromo-pyridine-4-boronic acid, often involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid can bind to the active sites of enzymes, thereby modulating their activity .

Anticancer Activity

Research indicates that 2-Bocamino-6-bromo-pyridine-4-boronic acid exhibits significant anticancer properties. For instance, studies have shown that derivatives of boronic acids can inhibit cancer cell proliferation by interfering with cell cycle progression. Specifically, compounds similar to 2-Bocamino-6-bromo-pyridine-4-boronic acid have been reported to induce cell cycle arrest at the G2/M phase in various cancer cell lines .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteasomes and other enzymes critical for cellular function. The interaction between the boronic acid moiety and serine residues in enzyme active sites can lead to effective inhibition. For example, studies have demonstrated that certain boronic acids can act as potent inhibitors of β-lactamases, which are enzymes responsible for antibiotic resistance .

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Bocamino-6-bromo-pyridine-4-boronic acid, it is beneficial to compare it with structurally similar compounds.

| Compound | Biological Activity | Notes |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine-3-boronic acid | Antitumor activity; enzyme inhibition | Similar mechanism involving boron interactions. |

| Indole-3-boronic acid | Anticancer properties; enzyme inhibition | Shares structural features but differs in biological activity spectrum. |

| Benzoxaborole | Antimicrobial and anticancer effects | Exhibits distinct reactivity due to heterocyclic structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.